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(4-Methyl-1,3-thiazol-2-

yl)acetonitrile

Cat. No.: B011094 Get Quote

An In-depth Technical Guide to the Physical Properties of (4-Methyl-1,3-thiazol-2-
yl)acetonitrile

Introduction
(4-Methyl-1,3-thiazol-2-yl)acetonitrile, identified by CAS Number 19785-39-8, is a pivotal

heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique

molecular architecture, featuring a thiazole ring, a methyl substituent, and a nitrile functional

group, offers a versatile scaffold for the synthesis of novel compounds with diverse biological

activities and material properties.[1] As a key intermediate, a thorough understanding of its

physical properties is paramount for researchers and drug development professionals to

ensure reproducible experimental outcomes, optimize reaction conditions, and guide

purification strategies.

This technical guide provides a comprehensive overview of the core physical and

spectroscopic properties of (4-Methyl-1,3-thiazol-2-yl)acetonitrile. Moving beyond a simple

datasheet, this document offers insights into the causality behind its physicochemical

characteristics and outlines the standard methodologies for their determination, reflecting a

synthesis of established data and field-proven expertise.
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The physical state and behavior of (4-Methyl-1,3-thiazol-2-yl)acetonitrile are direct

consequences of its molecular structure. The planar, aromatic thiazole ring, combined with the

polar nitrile group and the aliphatic methyl group, results in a molecule with moderate polarity

and specific intermolecular interactions.

Below is a visualization of the molecular structure, highlighting the key functional groups that

dictate its properties.

Caption: Molecular structure of (4-Methyl-1,3-thiazol-2-yl)acetonitrile.

The key physicochemical data for this compound are summarized in the table below. It is

important to note that while some properties are well-documented, others, such as the melting

point, are not consistently reported in the literature, and the compound has been described as

both a solid and a liquid.[2][3]

Property Value Source(s)

CAS Number 19785-39-8 [2][3][4]

Molecular Formula C₆H₆N₂S [2][5]

Molecular Weight 138.19 g/mol [2]

Appearance Solid / Yellow Liquid [2][3]

Density 1.205 g/cm³ N/A

Boiling Point 82 °C (pressure not specified) [1]

Flash Point 107.2 °C N/A

Vapor Pressure 0.018 mmHg at 25 °C N/A

Refractive Index 1.559 N/A

Predicted XlogP 1.0 [5]

Note: The boiling point of 82 °C is reported without specifying the pressure and may

correspond to a measurement under vacuum. The density, flash point, vapor pressure, and

refractive index values are from a single source and should be confirmed via experimental

measurement where precision is critical.
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Solubility Profile
The solubility of a reagent is a critical parameter for its application in synthesis, influencing

solvent choice for reactions, extractions, and chromatographic purification. (4-Methyl-1,3-
thiazol-2-yl)acetonitrile is reported to be soluble in most organic solvents.[1] Its structure,

containing both a polar nitrile group and a heterocyclic system capable of hydrogen bonding,

alongside nonpolar methyl and aromatic components, allows for miscibility with a wide range of

solvents.

Experimental Protocol: Solubility Determination

A standardized workflow for determining solubility is essential for consistent results.

Solvent Selection: A panel of solvents with varying polarities should be chosen (e.g., Water,

Ethanol, Methanol, Dichloromethane, Ethyl Acetate, Hexane).

Sample Preparation: Add a known mass (e.g., 10 mg) of (4-Methyl-1,3-thiazol-2-
yl)acetonitrile to a vial.

Titration: Add the selected solvent in small, measured increments (e.g., 100 µL) at a constant

temperature (e.g., 25 °C).

Observation: After each addition, vortex the mixture for 1-2 minutes and visually inspect for

complete dissolution.

Quantification: The solubility is expressed as mg/mL or mol/L. The process can be repeated

at different temperatures to establish a solubility curve.

Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous fingerprint for molecular structure

confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. While a

publicly available, fully assigned spectrum for this specific compound is scarce, the expected
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chemical shifts can be reliably predicted based on its constituent functional groups and data

from analogous structures.[6][7][8]

Predicted ¹H NMR Spectrum (in CDCl₃):

Thiazole Ring Proton (H-5): A singlet expected around δ 6.8-7.2 ppm.

Methylene Protons (-CH₂CN): A singlet expected around δ 3.8-4.2 ppm. The proximity to the

electron-withdrawing thiazole ring and nitrile group shifts this signal downfield.

Methyl Protons (-CH₃): A singlet expected around δ 2.4-2.6 ppm.

Predicted ¹³C NMR Spectrum (in CDCl₃):

Thiazole Ring Carbons:

C2 (attached to -CH₂CN): Expected around δ 165-170 ppm.

C4 (attached to -CH₃): Expected around δ 150-155 ppm.[7]

C5: Expected around δ 115-120 ppm.

Nitrile Carbon (-C≡N): A characteristically sharp signal expected around δ 117-120 ppm.[9]

Methylene Carbon (-CH₂CN): Expected around δ 20-25 ppm.

Methyl Carbon (-CH₃): Expected around δ 15-20 ppm.

Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying key functional groups. The

spectrum of (4-Methyl-1,3-thiazol-2-yl)acetonitrile is expected to be dominated by several

characteristic absorption bands.[10][11]

Expected Characteristic IR Absorption Bands:

C≡N Stretch: A sharp, medium-intensity band around 2240-2260 cm⁻¹. The presence of this

band is a strong indicator of the nitrile group.[11]
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C=N and C=C Stretch (Thiazole Ring): Multiple bands in the 1500-1650 cm⁻¹ region,

characteristic of aromatic and heteroaromatic ring systems.

C-H Stretch (Aromatic/Methyl): Bands just above 3000 cm⁻¹ (aromatic C-H) and just below

3000 cm⁻¹ (aliphatic C-H).

C-S Stretch: Typically weaker bands in the fingerprint region, often found between 600-800

cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, confirming its identity and offering structural clues.

Expected Mass Spectrum (Electron Ionization - EI):

Molecular Ion (M⁺): The parent peak should appear at an m/z of 138, corresponding to the

molecular weight (C₆H₆N₂S⁺). The stability of the thiazole ring suggests this peak should be

reasonably intense.[12]

Key Fragments: Common fragmentation pathways for thiazoles can involve ring cleavage.

[13] Expected fragments could include:

Loss of the nitrile group (·CN, 26 Da) or acetonitrile (CH₂CN, 40 Da).

Fragmentation of the thiazole ring.

High-Resolution Mass Spectrometry (HRMS): For an exact mass, HRMS is the preferred

method. The predicted monoisotopic mass for [M+H]⁺ is 139.03244 Da.[5]
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Sample Preparation

Spectroscopic Analysis

Data Interpretation

(4-Methyl-1,3-thiazol-2-yl)acetonitrile
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Caption: Workflow for spectroscopic characterization and purity validation.

Thermal Properties and Stability
The thermal behavior of a compound is critical for determining safe handling, storage, and

reaction temperature limits. As noted, there is ambiguity in the literature regarding the melting

and boiling points of (4-Methyl-1,3-thiazol-2-yl)acetonitrile.

Melting Point: An experimentally determined melting point is not readily available in peer-

reviewed literature. The compound is commercially available and has been described as a

solid, suggesting a melting point near or above room temperature.[2] For context, the related

compound Benzothiazole-2-acetonitrile has a melting point of 98-101 °C.[14]

Boiling Point: A boiling point of 82 °C has been reported, though the pressure conditions are

absent.[1] This value is likely for a distillation under reduced pressure. Extrapolating to

atmospheric pressure would suggest a significantly higher boiling point.

Stability: The compound is noted to have good stability, which is typical for aromatic

heterocyclic systems.[1] However, prolonged exposure to high temperatures, strong acids, or

strong bases could lead to hydrolysis of the nitrile group or degradation of the thiazole ring.

Protocol: Thermal Analysis using Differential Scanning Calorimetry (DSC)
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To definitively determine the melting point and assess thermal stability, DSC is the industry-

standard technique.

Sample Preparation: A small, accurately weighed sample (2-5 mg) is hermetically sealed in

an aluminum pan.

Instrument Setup: A reference pan (empty) is placed in the DSC cell alongside the sample

pan.

Heating Program: The sample is subjected to a controlled temperature program, for

example, heating from 0 °C to 250 °C at a rate of 10 °C/min under a nitrogen atmosphere.

Data Analysis: The heat flow is measured as a function of temperature. An endothermic peak

will indicate the melting point, while exothermic events may signify decomposition.

Conclusion
(4-Methyl-1,3-thiazol-2-yl)acetonitrile is a compound of significant interest with well-defined

spectroscopic characteristics, even if some fundamental physical properties like its melting

point lack definitive reporting in accessible literature. Its solubility in a range of organic solvents

makes it a versatile reagent for synthetic applications. The predictable NMR, IR, and MS

spectral features provide a robust framework for its identification and quality control. For critical

applications, it is recommended that users experimentally verify key physical properties such

as the melting and boiling points using standard techniques like DSC and vacuum distillation.

This guide provides the foundational knowledge and procedural insights necessary for the

confident and effective use of this important chemical intermediate in a research and

development setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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